1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene CAS 3360-65-4
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene CAS 3360-65-4
An In-Depth Technical Guide to 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (CAS 3360-65-4): A Key Intermediate for Advanced Material and Pharmaceutical Synthesis
Introduction
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, also known by its synonyms 2,3,5,6-Tetramethylbenzotrifluoride or trifluoromethyl-durene, is a highly substituted aromatic compound featuring a unique combination of electron-donating methyl groups and a potent electron-withdrawing trifluoromethyl group. This distinct electronic and steric profile makes it a compelling building block for specialized applications in medicinal chemistry, agrochemicals, and materials science.[1][2]
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] This guide provides a comprehensive technical overview of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, designed for researchers and development scientists, covering its synthesis, properties, reactivity, and safe handling.
Caption: Chemical Structure of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is paramount for its application in synthesis and material design. The table below summarizes the key physicochemical data for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene.
| Property | Value | Source |
| CAS Number | 3360-65-4 | [6] |
| Molecular Formula | C₁₁H₁₃F₃ | [6] |
| Molecular Weight | 202.22 g/mol | [6] |
| Appearance | Colorless liquid or solid | General Observation |
| Boiling Point | ~190-210 °C (estimated) | Analogous to Durene[7] & Benzotrifluoride[8] |
| Density | ~1.1 g/cm³ (estimated) | General property of trifluoromethyl arenes |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexanes) | General property of aromatic hydrocarbons[8][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. The predicted spectral data for the title compound are as follows:
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¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct singlets should be observed in the aromatic region for the single aromatic proton (around δ 7.0-7.2 ppm) and in the aliphatic region for the twelve equivalent protons of the four methyl groups (around δ 2.2-2.4 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (quaternary and CH) and a signal for the methyl carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms, and its chemical shift will be significantly downfield.
-
¹⁹F NMR: The fluorine NMR is a key diagnostic tool. A single, sharp singlet is expected around δ -60 to -63 ppm (relative to CFCl₃), which is characteristic of an aryl-CF₃ group.[10]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a strong molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern would include the loss of a fluorine atom (M-19) and potentially a methyl group (M-15).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and strong C-F stretching bands in the 1100-1350 cm⁻¹ region, which are indicative of the CF₃ group.[11]
Synthesis and Mechanistic Considerations
The synthesis of highly substituted trifluoromethyl arenes can be challenging due to steric hindrance and the electronic nature of the aromatic core.[1][12] Direct trifluoromethylation of the readily available precursor 1,2,4,5-tetramethylbenzene (durene) presents the most logical and efficient pathway.
Strategic Approach: Photoredox Catalysis
Traditional methods for trifluoromethylation often require harsh conditions or pre-functionalized substrates.[13] Modern photoredox catalysis offers a mild, efficient, and operationally simple alternative for the direct C-H trifluoromethylation of arenes.[4][14] This method utilizes a photocatalyst that, upon excitation by visible light, can initiate a radical-mediated reaction cascade, making it highly suitable for functionalizing electron-rich substrates like durene.[14]
The choice of this strategy is based on several key advantages:
-
Mild Conditions: The reaction proceeds at room temperature, preserving sensitive functional groups and reducing energy consumption.[14]
-
High Efficiency: Photoredox catalysis is known for its high turnover numbers and good yields.
-
Direct C-H Functionalization: It avoids the need for pre-installing a directing or leaving group on the durene starting material, thus shortening the synthetic sequence.
Caption: Experimental workflow for the synthesis via photoredox catalysis.
Recommended Synthetic Protocol
This protocol is a representative procedure based on established methods for direct C-H trifluoromethylation.[14]
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or similar CF₃ radical precursor
-
fac-Ir(ppy)₃ (or a suitable organic photocatalyst like Eosin Y)
-
Acetonitrile (degassed)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and a visible light source (e.g., blue LED strip or a household compact fluorescent lamp).
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1,2,4,5-tetramethylbenzene (1.0 eq), the photocatalyst (1-2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This step is critical as oxygen can quench the excited state of the photocatalyst.
-
Reagent Addition: Add degassed acetonitrile via syringe, followed by the trifluoromethylating agent (e.g., CF₃SO₂Cl, 1.5-2.0 eq).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene.
Mechanistic Insights
The photoredox-catalyzed trifluoromethylation proceeds through a radical mechanism.
Caption: Simplified mechanism of photoredox-catalyzed trifluoromethylation.
-
Excitation: The photocatalyst (PC) absorbs visible light (hν) to form a high-energy excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the trifluoromethylating agent (e.g., CF₃SO₂Cl), generating a trifluoromethyl radical (•CF₃) and the oxidized photocatalyst (PC⁺).
-
Radical Addition: The highly reactive •CF₃ radical adds to the electron-rich durene ring.
-
Rearomatization & Catalyst Regeneration: The oxidized photocatalyst (PC⁺) abstracts an electron from the resulting radical adduct to regenerate the ground-state photocatalyst (PC) and form the final product after deprotonation.[14]
Chemical Reactivity and Synthetic Utility
The unique substitution pattern of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene dictates its reactivity.
-
Aromatic Ring: The powerful electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution.[15] Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, although the steric bulk of the four methyl groups presents a significant kinetic barrier.[16]
-
Methyl Groups: The benzylic protons of the methyl groups are potential sites for radical functionalization, such as benzylic bromination using N-bromosuccinimide (NBS), opening pathways to further derivatization.
-
Trifluoromethyl Group: The C-F bonds in the -CF3 group are exceptionally strong, rendering it highly stable to metabolic degradation and many chemical transformations.[3] However, under specific conditions, selective C-F bond transformations are possible.[15]
As a synthetic intermediate, this compound is an ideal starting point for creating complex molecules where a lipophilic, metabolically robust, and sterically defined core is required. Its use can be envisioned in the synthesis of novel pharmaceutical agents, where the specific orientation of substituents can optimize interactions within a protein's binding pocket, or in the development of high-performance liquid crystals and polymers.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures like tetramethylbenzenes and trifluoromethylbenzenes can be used to infer its hazard profile.[8][17]
| Hazard Class | Precautionary Statement | GHS Pictogram |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[18] | 🔥 |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[18] | ❗ |
| Eye Irritation | Causes serious eye irritation. Wear eye and face protection.[18] | ❗ |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. Avoid release to the environment.[19] | 🐠 |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the substance to enter drains.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene stands out as a specialized chemical intermediate with significant potential. Its synthesis via modern methods like photoredox catalysis is accessible, and its unique structure offers a valuable platform for innovation. For researchers in drug discovery, the compound provides a metabolically robust and sterically defined scaffold for building new therapeutic agents. For materials scientists, its properties can be leveraged to create novel polymers and electronic materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full scientific and commercial potential.
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